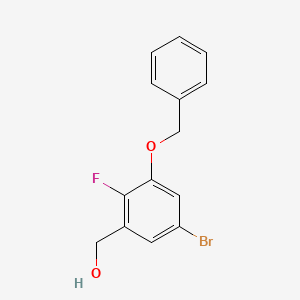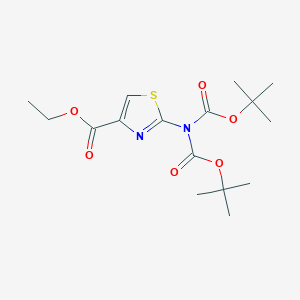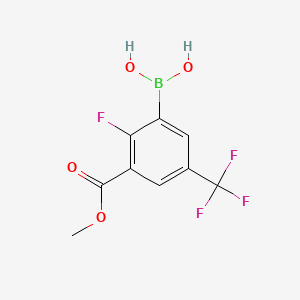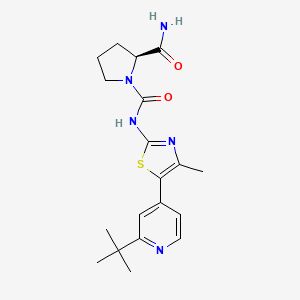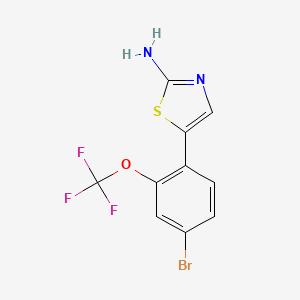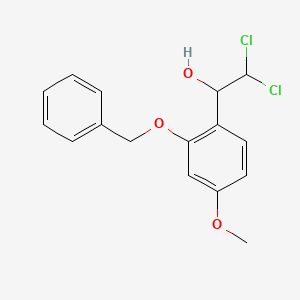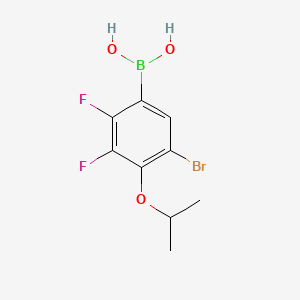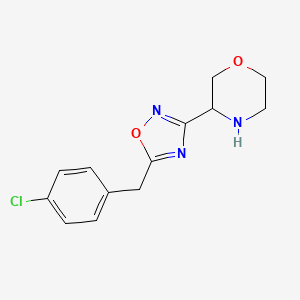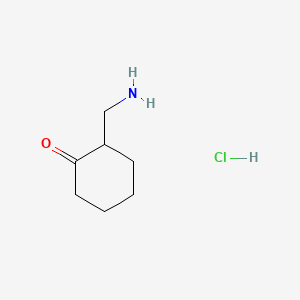![molecular formula C9H6BrClN2O2 B14025894 Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)
Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents on the pyrazolo[1,5-a]pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in various scientific research applications due to its versatile chemical structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals under acidic conditions. This reaction is catalyzed by trifluoracetic acid, resulting in the formation of the pyrazolo[1,5-a]pyridine core . The bromine and chlorine substituents are introduced through subsequent halogenation reactions using appropriate reagents such as N-bromosuccinimide (NBS) and thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen substituents.
Coupling Reactions: It can participate in Suzuki coupling reactions with aryl boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in organic solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include substituted pyrazolo[1,5-a]pyridine derivatives, oxides, and reduced forms of the original compound.
科学的研究の応用
Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
作用機序
The mechanism of action of Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may act as a kinase inhibitor by blocking the ATP-binding site of the enzyme, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival .
類似化合物との比較
Similar Compounds
- 4-Bromo-7-chloropyrazolo[1,5-a]pyridine
- Methyl 4-chloropyrazolo[1,5-a]pyridine-3-carboxylate
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and potential for further functionalization. This dual halogenation provides a versatile platform for the synthesis of a wide range of derivatives with diverse chemical and biological properties.
特性
分子式 |
C9H6BrClN2O2 |
|---|---|
分子量 |
289.51 g/mol |
IUPAC名 |
methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H6BrClN2O2/c1-15-9(14)5-4-12-13-7(11)3-2-6(10)8(5)13/h2-4H,1H3 |
InChIキー |
ZQPLXCQYUPFZOP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C2C(=CC=C(N2N=C1)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


